molecular formula C32H51N3O4 B14740142 Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate CAS No. 5422-67-3

Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate

Cat. No.: B14740142
CAS No.: 5422-67-3
M. Wt: 541.8 g/mol
InChI Key: PTNHOTIENFAPMY-UHFFFAOYSA-N
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Description

Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with phenyl and propyl groups, and diethylamino propyl ester functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate typically involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification reactions to introduce the diethylamino propyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The diethylamino propyl groups may facilitate binding to biological receptors, while the pyrrole ring can participate in various biochemical reactions. These interactions can modulate cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(dimethylamino)-2-propanol: A compound with similar diethylamino functionalities but different core structure.

    Poly[bis(3-phenyl-1-propoxide amino benzoic acid diethylamino)phosphazene]: A polymer with diethylamino groups and a phosphazene backbone.

Uniqueness

Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate is unique due to its specific combination of a pyrrole ring with phenyl and propyl substitutions, along with diethylamino propyl ester groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

5422-67-3

Molecular Formula

C32H51N3O4

Molecular Weight

541.8 g/mol

IUPAC Name

bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate

InChI

InChI=1S/C32H51N3O4/c1-7-18-27-29(31(36)38-24-16-22-33(9-3)10-4)30(32(37)39-25-17-23-34(11-5)12-6)28(19-8-2)35(27)26-20-14-13-15-21-26/h13-15,20-21H,7-12,16-19,22-25H2,1-6H3

InChI Key

PTNHOTIENFAPMY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(N1C2=CC=CC=C2)CCC)C(=O)OCCCN(CC)CC)C(=O)OCCCN(CC)CC

Origin of Product

United States

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